molecular formula C20H18N2O3S2 B306584 N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Cat. No. B306584
M. Wt: 398.5 g/mol
InChI Key: NBRPQJPHAFTFAI-BOPFTXTBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide, also known as "MTA", is a thiazolidinedione derivative that has been extensively studied for its potential therapeutic applications. MTA has been found to exhibit significant anti-inflammatory, anti-cancer, and anti-diabetic properties, making it a promising candidate for drug development.

Mechanism of Action

The exact mechanism of action of MTA is not fully understood, but it is believed to work through a variety of pathways. MTA has been found to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer development. MTA has also been found to inhibit the activity of the PI3K/Akt/mTOR pathway, which is involved in cancer development. Additionally, MTA has been found to increase the activity of the AMPK pathway, which is involved in glucose metabolism and energy homeostasis.
Biochemical and Physiological Effects:
MTA has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which are involved in the development of inflammatory diseases. MTA has also been found to inhibit the proliferation and migration of cancer cells, as well as induce apoptosis (cell death) in cancer cells. Additionally, MTA has been found to improve glucose tolerance and insulin sensitivity, making it a potential treatment for type 2 diabetes.

Advantages and Limitations for Lab Experiments

One advantage of using MTA in lab experiments is its well-established synthesis method, which allows for consistent and reproducible results. Additionally, MTA has been extensively studied for its potential therapeutic applications, making it a promising candidate for drug development. However, one limitation of using MTA in lab experiments is its potential toxicity, which may limit its use in certain applications.

Future Directions

There are many potential future directions for research on MTA. One direction is to further investigate its anti-inflammatory properties and potential use in the treatment of inflammatory diseases. Another direction is to further investigate its anti-cancer properties and potential use in the treatment of various types of cancer. Additionally, further research is needed to fully understand the mechanism of action of MTA and its potential use in the treatment of type 2 diabetes.

Synthesis Methods

MTA can be synthesized using a variety of methods, including the reaction of 4-methylbenzaldehyde with 4-methylthiophenol to form 4-methylbenzylthiol, which can then be reacted with ethyl 2-bromoacetate to form ethyl 2-(4-methylphenylthio)acetate. This compound can then be reacted with thiosemicarbazide to form MTA.

Scientific Research Applications

MTA has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. MTA has also been found to exhibit significant anti-cancer properties, making it a potential treatment for various types of cancer, including breast cancer, lung cancer, and prostate cancer. Additionally, MTA has been found to exhibit significant anti-diabetic properties, making it a potential treatment for type 2 diabetes.

properties

Product Name

N-(4-methylphenyl)-2-{(5Z)-5-[4-(methylsulfanyl)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}acetamide

Molecular Formula

C20H18N2O3S2

Molecular Weight

398.5 g/mol

IUPAC Name

N-(4-methylphenyl)-2-[(5Z)-5-[(4-methylsulfanylphenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide

InChI

InChI=1S/C20H18N2O3S2/c1-13-3-7-15(8-4-13)21-18(23)12-22-19(24)17(27-20(22)25)11-14-5-9-16(26-2)10-6-14/h3-11H,12H2,1-2H3,(H,21,23)/b17-11-

InChI Key

NBRPQJPHAFTFAI-BOPFTXTBSA-N

Isomeric SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)/C(=C/C3=CC=C(C=C3)SC)/SC2=O

SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O

Canonical SMILES

CC1=CC=C(C=C1)NC(=O)CN2C(=O)C(=CC3=CC=C(C=C3)SC)SC2=O

Origin of Product

United States

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